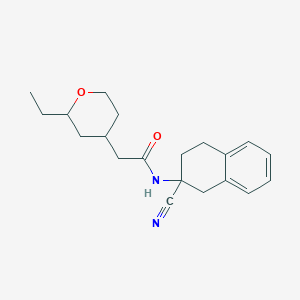

![molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4](/img/structure/B2998578.png)

1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

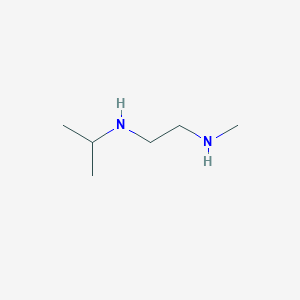

The compound “1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule that contains several functional groups and rings. It has a spiro[indoline-3,2’-thiazolidine] core, which is a type of spiro compound where two rings share a single atom . The indoline ring is a type of heterocycle that is a part of many bioactive compounds .

Aplicaciones Científicas De Investigación

Synthesis and Antileukemic Activity

A number of spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared, demonstrating significant antileukemic activity in screen tests against P388 and L1210 leukemia, highlighting their potential in cancer research (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Agents

Studies have shown that certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit antimicrobial and antifungal properties, offering a promising avenue for the development of new antimicrobial agents. For instance, compounds synthesized from 5-substituted isatins demonstrated in vitro antimicrobial activity, making them candidates for further pharmaceutical research (Al-Romaizan, 2020).

Anticonvulsant and Antitubercular Properties

Research into spiro[indoline-3,2'-thiazolidine]-2,4'-diones has also explored their potential anticonvulsant and antitubercular activities. Some compounds have been synthesized and screened for these properties, providing insights into their therapeutic potential against convulsions and tuberculosis (Dandia, Singh, & Arya, 2004).

Anticancer Activity

The anticancer activities of certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been evaluated, with some compounds showing promise in the National Cancer Institute's in vitro anticancer activity tests. This underscores their potential role in cancer treatment strategies (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Synthetic Methodologies

Research has not only focused on the biological activities of these compounds but also on improving their synthetic methodologies. Innovations include the use of microwave irradiation for faster synthesis and the exploration of green chemistry approaches to create structurally diverse spiroheterocycles with potential biological activities (Arya & Kumar, 2011).

Direcciones Futuras

The study of spiro[indoline-3,2’-thiazolidine] derivatives and similar compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing and testing new derivatives, studying their mechanisms of action, and optimizing their properties for potential applications.

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Indole derivatives are known for their diverse reactivity, which allows them to undergo various types of reactions . This suggests that the compound could interact with its targets in multiple ways, leading to different biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .

Result of Action

Given the known biological activities of indole derivatives , it can be inferred that the compound could have a significant impact at the molecular and cellular levels.

Propiedades

IUPAC Name |

1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVSCJVUAJHSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

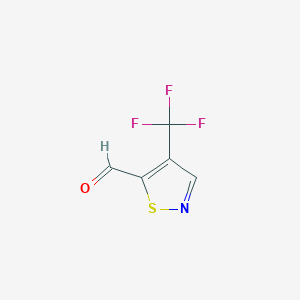

![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)

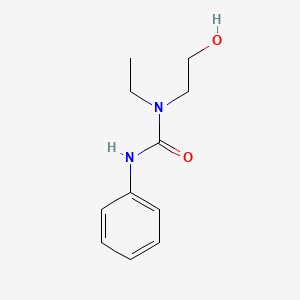

![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)

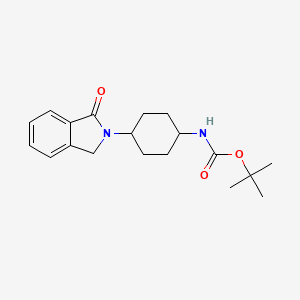

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)

![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)

![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)